1-(cyclopropylmethyl)-3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-amine
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Overview
Description
1-(CYCLOPROPYLMETHYL)-3-(4-FLUOROBENZENESULFONYL)-4,5-DIMETHYL-1H-PYRROL-2-AMINE is a synthetic organic compound that features a pyrrole core substituted with cyclopropylmethyl, fluorobenzenesulfonyl, and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(CYCLOPROPYLMETHYL)-3-(4-FLUOROBENZENESULFONYL)-4,5-DIMETHYL-1H-PYRROL-2-AMINE typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrrole Core: Starting with a suitable pyrrole precursor, such as 4,5-dimethylpyrrole, the core structure is prepared through cyclization reactions.
Introduction of the Cyclopropylmethyl Group: This step involves the alkylation of the pyrrole nitrogen using cyclopropylmethyl halides under basic conditions.
Sulfonylation with 4-Fluorobenzenesulfonyl Chloride: The final step involves the sulfonylation of the pyrrole ring using 4-fluorobenzenesulfonyl chloride in the presence of a base like triethylamine
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(CYCLOPROPYLMETHYL)-3-(4-FLUOROBENZENESULFONYL)-4,5-DIMETHYL-1H-PYRROL-2-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or sulfonates.
Scientific Research Applications
1-(CYCLOPROPYLMETHYL)-3-(4-FLUOROBENZENESULFONYL)-4,5-DIMETHYL-1H-PYRROL-2-AMINE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 1-(CYCLOPROPYLMETHYL)-3-(4-FLUOROBENZENESULFONYL)-4,5-DIMETHYL-1H-PYRROL-2-AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-(CYCLOPROPYLMETHYL)-3-(BENZENESULFONYL)-4,5-DIMETHYL-1H-PYRROL-2-AMINE
- 1-(CYCLOPROPYLMETHYL)-3-(4-CHLOROBENZENESULFONYL)-4,5-DIMETHYL-1H-PYRROL-2-AMINE
Comparison:
- Structural Differences: The presence of different substituents on the benzenesulfonyl group (fluoro, chloro, etc.) can significantly affect the compound’s reactivity and interaction with biological targets.
- Unique Features: The fluorine atom in 1-(CYCLOPROPYLMETHYL)-3-(4-FLUOROBENZENESULFONYL)-4,5-DIMETHYL-1H-PYRROL-2-AMINE enhances its lipophilicity and metabolic stability, making it potentially more effective in certain applications .
Properties
Molecular Formula |
C16H19FN2O2S |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
1-(cyclopropylmethyl)-3-(4-fluorophenyl)sulfonyl-4,5-dimethylpyrrol-2-amine |
InChI |
InChI=1S/C16H19FN2O2S/c1-10-11(2)19(9-12-3-4-12)16(18)15(10)22(20,21)14-7-5-13(17)6-8-14/h5-8,12H,3-4,9,18H2,1-2H3 |
InChI Key |
QDLNBZGEGNHXAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)F)N)CC3CC3)C |
Origin of Product |
United States |
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